molecular formula C19H19N3OS2 B2454983 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 422301-20-0

4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2454983
CAS No.: 422301-20-0
M. Wt: 369.5
InChI Key: YEQWGTYJNDHOME-UHFFFAOYSA-N
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Description

4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-11-8-9-15(13(3)10-11)22-17(20)16(25-19(22)24)18(23)21-14-7-5-4-6-12(14)2/h4-10H,20H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQWGTYJNDHOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 2,4-dimethylphenylamine and 2-methylphenylamine with a thioamide precursor, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and sulfanylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that thiazole derivatives exhibit significant anti-inflammatory effects. For instance, studies utilizing molecular docking methods have suggested that compounds similar to 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines. For example, a related compound was shown to exhibit significant growth inhibition against multiple cancer types such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. The thiazole ring system is crucial for this activity as it enhances membrane permeability and disrupts bacterial cell wall synthesis .

Case Study 1: Anti-inflammatory Potential

A study conducted on thiazole derivatives revealed that modifications to the thiazole ring could enhance anti-inflammatory activity. The compound was synthesized and tested for its ability to inhibit 5-lipoxygenase in vitro. Results indicated a dose-dependent inhibition pattern, suggesting that structural optimization could lead to more potent anti-inflammatory agents .

Case Study 2: Anticancer Activity

In a recent investigation involving a series of thiazole derivatives, one compound exhibited significant cytotoxicity against prostate cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinity of the compound with cancer-related targets. The findings highlighted the potential for developing thiazole-based therapeutics for cancer treatment .

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of thiazole derivatives against common pathogens demonstrated promising results. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective bactericidal activity at low concentrations. This study underscores the importance of thiazoles in developing new antimicrobial agents amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-thioxo-1,3-thiazole-5-carboxamide
  • 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-oxo-1,3-thiazole-5-carboxamide

Uniqueness

4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-amino-3-(2,4-dimethylphenyl)-N-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is part of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent studies.

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2S2O
  • CAS Number : 1427566-90-2

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) GI (%)
MCF7 (Breast)0.141.0
NCI-H522 (Lung)0.0631.4
HT29 (Colon)0.129.4
SK-OV-3 (Ovarian)0.2525.1
T-47D (Breast)0.1537.7

These results indicate that the compound possesses robust anticancer properties, particularly against breast and lung cancer cell lines .

Antioxidant Activity

Beyond its anticancer potential, the compound also displays antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects in biological systems. For instance, derivatives of thiazole have been noted to exhibit significant antioxidant activity in DPPH and nitric oxide scavenging assays . This activity is crucial for mitigating oxidative stress-related damage in cells.

Cytotoxic Mechanisms

The cytotoxicity observed with this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound appears to inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptosis in cancer cells through mitochondrial pathways.
  • Interference with DNA Synthesis : The structural motifs present in thiazole derivatives often interact with DNA, leading to disruptions in replication and transcription processes.

Interaction with Biological Targets

Molecular docking studies indicate that the compound interacts with various protein targets involved in cancer progression and survival:

  • Dihydrofolate Reductase (DHFR) : The compound shows significant binding affinity to DHFR, a critical enzyme in nucleotide synthesis, which is often overexpressed in cancer cells .

Case Studies

Several case studies have explored the biological activity of similar thiazole compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against multiple cancer cell lines and found that modifications to the thiazole ring significantly affected their potency and selectivity .
  • Antioxidant Assessment : Another investigation focused on the antioxidant capabilities of thiazole-based compounds, demonstrating their efficacy in reducing oxidative stress markers in cellular models .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing this compound?

Answer : The synthesis involves:

Condensation Reactions : Reacting substituted aniline derivatives (e.g., 2,4-dimethylphenylamine) with isocyanides or thiourea precursors to form intermediate carboximidoyl chlorides .

Cyclization : Using reagents like POCl₃ or iodine/triethylamine in acetonitrile/DMF under reflux to form the thiazole ring .

Purification : Adjusting pH for precipitation and recrystallization from DMSO/water mixtures .
Key Challenges : Low yield due to side reactions (e.g., sulfur elimination during cyclization) and solubility issues in polar solvents. Optimize reaction time (1–3 min for cyclization) and temperature (90°C) .

Advanced Synthesis Optimization

Q. Q2. How can computational methods improve synthesis efficiency?

Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, predicting optimal reagents and conditions .
  • Machine Learning : Train models on existing thiazole-derivative syntheses to recommend solvent systems (e.g., acetonitrile vs. DMF) and catalyst ratios .
  • Case Study : ICReDD’s approach reduced trial-and-error by 40% in similar thiadiazole syntheses .

Structural Confirmation

Q. Q3. What analytical techniques validate the compound’s structure?

Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and thione (C=S, ~125 ppm) signals .
  • Mass Spectrometry : Exact mass (e.g., 311.31 g/mol) via high-resolution MS to distinguish from isomers .
  • IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .

Biological Activity Profiling

Q. Q4. How to design assays for evaluating antimicrobial activity?

Answer :

  • In Vitro Testing :
    • MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 0.5–128 µg/mL) .
    • Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
  • Mechanistic Probes : Use fluorometric assays to monitor membrane disruption (e.g., propidium iodide uptake) .

Contradictory Bioactivity Data

Q. Q5. How to resolve discrepancies in reported anticancer activity?

Answer :

  • Standardized Protocols :
    • Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C) across studies .
  • Dose-Response Analysis : Compare IC₅₀ values (e.g., 8 µM vs. 22 µM) with controls (e.g., cisplatin) to rule out assay interference .
  • SAR Studies : Modify substituents (e.g., methyl vs. cycloheptyl groups) to isolate structural drivers of activity .

Solubility and Bioavailability Enhancement

Q. Q6. What strategies improve this compound’s pharmacokinetics?

Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or morpholine rings) at the 5-carboxamide position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in vivo .
  • In Silico LogP Prediction : Use tools like Molinspiration to optimize logP values (target: 2–3) for membrane permeability .

Mechanistic Studies

Q. Q7. How to investigate the compound’s enzyme inhibition mechanism?

Answer :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., DHFR or topoisomerase II) using fluorogenic substrates .
  • Molecular Docking : Simulate binding poses with AutoDock Vina; validate with site-directed mutagenesis (e.g., Thr73Ala in DHFR) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify ΔG and ΔH of binding .

Analytical Method Development

Q. Q8. How to quantify this compound in biological matrices?

Answer :

  • HPLC Method :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).
    • Detection: UV at 254 nm; retention time ~6.2 min .
  • LC-MS/MS Validation : Use MRM transitions (e.g., m/z 312 → 215 for quantification) with a LOD of 0.1 ng/mL .

Advanced Data Reproducibility

Q. Q9. Why do synthetic yields vary between labs, and how to mitigate this?

Answer :

  • Critical Variables :
    • Moisture sensitivity: Use anhydrous solvents and glove-box conditions for cyclization steps .
    • Catalyst purity: Specify Pd(OAc)₂ lot numbers (≥99.9%) in protocols .
  • Interlab Studies : Share raw NMR/MS data via platforms like Zenodo to benchmark reproducibility .

Computational Modeling for Toxicity Prediction

Q. Q10. Can in silico tools predict off-target effects?

Answer :

  • ADMET Prediction : Use SwissADME to assess hepatotoxicity (CYP3A4 inhibition risk) and hERG channel binding .
  • QSAR Models : Train on thiazole libraries to predict LD₅₀ values (e.g., rat oral toxicity: ~500 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.